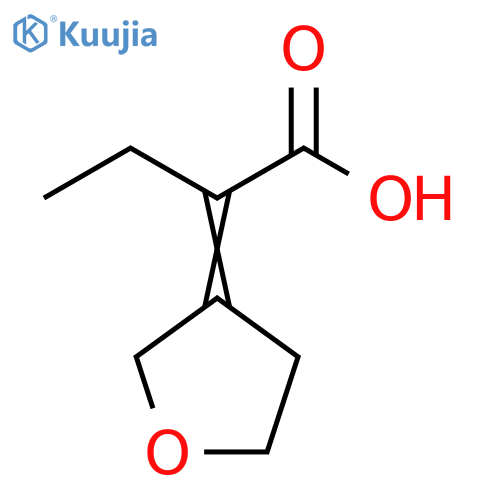

Cas no 2138821-37-9 (Butanoic acid, 2-(dihydro-3(2H)-furanylidene)-)

2138821-37-9 structure

商品名:Butanoic acid, 2-(dihydro-3(2H)-furanylidene)-

CAS番号:2138821-37-9

MF:C8H12O3

メガワット:156.179082870483

CID:5261659

Butanoic acid, 2-(dihydro-3(2H)-furanylidene)- 化学的及び物理的性質

名前と識別子

-

- Butanoic acid, 2-(dihydro-3(2H)-furanylidene)-

-

- インチ: 1S/C8H12O3/c1-2-7(8(9)10)6-3-4-11-5-6/h2-5H2,1H3,(H,9,10)

- InChIKey: OZZHJEISEPGKEX-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C(=C1CCOC1)CC

Butanoic acid, 2-(dihydro-3(2H)-furanylidene)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-390801-0.5g |

2-[(3Z)-oxolan-3-ylidene]butanoic acid |

2138821-37-9 | 0.5g |

$699.0 | 2023-03-02 | ||

| Enamine | EN300-390801-0.05g |

2-[(3Z)-oxolan-3-ylidene]butanoic acid |

2138821-37-9 | 0.05g |

$612.0 | 2023-03-02 | ||

| Enamine | EN300-390801-2.5g |

2-[(3Z)-oxolan-3-ylidene]butanoic acid |

2138821-37-9 | 2.5g |

$1428.0 | 2023-03-02 | ||

| Enamine | EN300-390801-5.0g |

2-[(3Z)-oxolan-3-ylidene]butanoic acid |

2138821-37-9 | 5.0g |

$2110.0 | 2023-03-02 | ||

| Enamine | EN300-390801-10.0g |

2-[(3Z)-oxolan-3-ylidene]butanoic acid |

2138821-37-9 | 10.0g |

$3131.0 | 2023-03-02 | ||

| Enamine | EN300-390801-0.25g |

2-[(3Z)-oxolan-3-ylidene]butanoic acid |

2138821-37-9 | 0.25g |

$670.0 | 2023-03-02 | ||

| Enamine | EN300-390801-0.1g |

2-[(3Z)-oxolan-3-ylidene]butanoic acid |

2138821-37-9 | 0.1g |

$640.0 | 2023-03-02 | ||

| Enamine | EN300-390801-1.0g |

2-[(3Z)-oxolan-3-ylidene]butanoic acid |

2138821-37-9 | 1g |

$0.0 | 2023-06-07 |

Butanoic acid, 2-(dihydro-3(2H)-furanylidene)- 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

2138821-37-9 (Butanoic acid, 2-(dihydro-3(2H)-furanylidene)-) 関連製品

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 249916-07-2(Borreriagenin)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量